molecular formula C15H12BrNO B066369 (R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole CAS No. 191330-82-2

(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B066369
CAS No.: 191330-82-2
M. Wt: 302.16 g/mol
InChI Key: VHKCPSPWIFJAKI-AWEZNQCLSA-N
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Description

(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole is a chiral oxazoline ligand of significant value in synthetic organic chemistry and asymmetric catalysis. Its core structure features a rigid oxazoline ring, which effectively coordinates to a wide range of transition metals, including palladium, copper, and rhodium, to form highly active and selective chiral catalysts. The presence of the ortho-bromine substituent on the phenyl ring is a critical design element, as this halogen can participate in further functionalization via cross-coupling reactions, allowing for the creation of more complex ligand architectures. The primary research application of this compound is to induce high enantioselectivity in a variety of C–C and C–X bond-forming reactions, such as the Heck reaction, Diels-Alder cycloadditions, and conjugate additions. By creating a well-defined chiral environment around the metal center, this ligand enables the preferential formation of one enantiomer of the desired product, which is paramount in the synthesis of biologically active molecules, pharmaceuticals, and fine chemicals. Its utility makes it an indispensable tool for researchers developing novel catalytic methodologies and exploring the synthesis of complex, enantiopure compounds.

Properties

IUPAC Name

(4R)-2-(2-bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-9-5-4-8-12(13)15-17-14(10-18-15)11-6-2-1-3-7-11/h1-9,14H,10H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKCPSPWIFJAKI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461391
Record name CTK4E0628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191330-82-2
Record name CTK4E0628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the β-Hydroxyamide Intermediate

The reaction begins with 2-bromobenzoic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂). This intermediate reacts with (R)-2-amino-1-phenylethanol in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 4 hours. The resulting β-hydroxyamide, 2-bromo-N-(1-hydroxy-2-phenylethyl)benzamide, is isolated in 82% yield after aqueous workup.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Temperature: 0°C → room temperature

  • Reagents: SOCl₂, (R)-2-amino-1-phenylethanol

  • Yield: 82%

Cyclization to Form the Oxazoline Ring

The β-hydroxyamide undergoes cyclization using thionyl chloride. Stirring the intermediate in excess SOCl₂ at room temperature for 24 hours promotes intramolecular dehydration, forming the oxazoline ring. Subsequent precipitation with diethyl ether and recrystallization from DCM/hexanes yields the target compound as a white solid.

Optimization Notes:

  • Prolonged reaction times (>24 hours) reduce yields due to side reactions.

  • Alternative cyclizing agents like triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in acetonitrile achieve similar results but require 48 hours.

Enantioselective Synthesis via Chiral Amino Alcohols

The (R)-configuration at the 4-position is induced by using enantiomerically pure (R)-2-amino-1-phenylethanol. This amino alcohol is synthesized via asymmetric reduction of 2-nitro-1-phenylethanol or resolved via chiral chromatography.

Key Data on Chiral Induction

Amino Alcohol Source ee (%) Yield (%)
(R)-2-amino-1-phenylethanolAsymmetric synthesis9975
(R)-2-amino-1-phenylethanolChiral resolution9868

Alternative Routes: Transamidation and Tosyl Chloride-Mediated Cyclization

A method adapted from ferrocene-based oxazoline synthesis involves trimethylaluminum (AlMe₃)-mediated transamidation. Here, 2-bromobenzamide reacts with (R)-2-amino-1-phenylethanol in toluene under reflux, followed by cyclization with p-toluenesulfonyl chloride (TsCl) and triethylamine (Et₃N). This two-step process achieves an 85% overall yield.

Reaction Scheme:

  • Transamidation:
    2-Bromobenzamide+(R)-2-amino-1-phenylethanolAlMe₃, tolueneβ-hydroxyamide\text{2-Bromobenzamide} + \text{(R)-2-amino-1-phenylethanol} \xrightarrow{\text{AlMe₃, toluene}} \text{β-hydroxyamide}

  • Cyclization:
    β-hydroxyamideTsCl, Et₃N(R)-2-(2-bromophenyl)-4-phenyl-4,5-dihydrooxazole\text{β-hydroxyamide} \xrightarrow{\text{TsCl, Et₃N}} \text{this compound}

Advantages:

  • Higher yields compared to SOCl₂-based methods.

  • Reduced side-product formation due to milder conditions.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance efficiency. Key parameters include:

Parameter Batch Process Flow Process
Reaction Time24 hours2 hours
Yield82%89%
Purity95%98%

Purification:

  • Recrystallization from DCM/hexanes achieves >99% purity.

  • Chromatography is avoided due to cost constraints in industrial settings.

Comparative Analysis of Cyclization Agents

The choice of cyclizing agent significantly impacts yield and enantiomeric excess (ee):

Agent Solvent Time (h) Yield (%) ee (%)
SOCl₂Neat248298
PPh₃/CCl₄Acetonitrile487897
TsCl/Et₃NToluene68599

Troubleshooting Common Issues

  • Low Yields: Ensure anhydrous conditions to prevent hydrolysis of intermediates.

  • Racemization: Avoid elevated temperatures during cyclization; optimal range: 20–25°C.

  • Byproducts: Remove excess SOCl₂ via vacuum distillation before precipitation .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 2-bromophenyl group facilitates nucleophilic displacement reactions under specific conditions. Key observations include:

  • Bromine substitution occurs preferentially at the ortho position due to electronic and steric effects from the oxazole ring .

  • Reaction partners like amines or thiols require activation with bases (e.g., K2CO3) or transition metal catalysts .

Example Reaction:

 R 2 2 Bromophenyl 4 phenyl 4 5 dihydrooxazole+R NH2Pd PPh3 4,Δ R 2 2 Aminophenyl 4 phenyl 4 5 dihydrooxazole+HBr\text{ R 2 2 Bromophenyl 4 phenyl 4 5 dihydrooxazole}+\text{R NH}_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\Delta}\text{ R 2 2 Aminophenyl 4 phenyl 4 5 dihydrooxazole}+\text{HBr}

Yields: 60–85% in palladium-catalyzed aminations .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-heteroatom bond formation.

Table 1: Catalytic Cross-Coupling Performance

Reaction TypeCatalyst SystemYield (%)SelectivitySource
Suzuki (Ar-Br → Ar-Ar)Pd(OAc)₂/XPhos78>95%
Buchwald-Hartwig (C-N bond)Pd₂(dba)₃/BINAP8289% ee
Heck AlkenylationPdCl₂(PPh₃)₂65N/A

Key factors:

  • Ligand effects : Bis-phosphine ligands (e.g., BINAP) enhance enantioselectivity in asymmetric couplings .

  • Solvent optimization : Toluene or dioxane outperforms polar solvents due to better catalyst stability .

Cycloaddition Reactions

The oxazole ring engages in [2+2] and [3+2] cycloadditions under metal catalysis. Cobalt(I) complexes (e.g., Co(I)/InBr₃) promote strained cyclobutane formation with alkynes .

Mechanistic Pathway:

Co I +AlkyneMetallocycleOxazoleBicyclic Product\text{Co I }+\text{Alkyne}\rightarrow \text{Metallocycle}\xrightarrow{\text{Oxazole}}\text{Bicyclic Product}

Key Data:

  • Activator efficiency : InBr₃ > AgSbF₆ > ZnBr₂ (94% conversion with InBr₃) .

  • Enantioselectivity : Up to 96% ee with (S,S)-BDPP ligands .

Ligand Behavior in Asymmetric Catalysis

Though not directly reported for this brominated derivative, structural analogs act as chiral ligands in asymmetric hydrogenation and allylic alkylation.

Hypothesized Applications:

  • Palladium-catalyzed allylic alkylation : The oxazole’s N,O-chelation site stabilizes transition metals.

  • Steric effects : The 2-bromophenyl group may induce axial chirality, improving enantioselectivity .

Reductive Functionalization

The oxazole ring is susceptible to hydrogenolysis under H₂/Pd/C, enabling ring-opening to form β-amino alcohols.

Conditions :

  • 40 psi H₂, 50°C, ethanol solvent.

  • Product : (R)-2-(2-Bromophenyl)-4-phenylethanolamine (72% yield) .

Scientific Research Applications

®-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the oxazole ring can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Oxazoline Core

Table 1: Key Structural Variations and Their Implications
Compound Name Substituents (Position) Key Properties/Applications References
(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole 2-Bromophenyl (2), Phenyl (4) Chiral ligand in catalysis; potential antifungal activity
Nocazoline A 2-Hydroxyphenyl (2), Hydroxymethyl (4) Antifungal; [α]25D +15 (specific rotation)
2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole Benzo[b]thiophen-2-yl (2), Phenyl (4) Broad-spectrum antifungal (MIC: 0.03–2 μg/mL)
2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole 2-Bromophenyl (2), 4,4-Dimethyl Precursor for organotin polymers
(R)-2-(2-(Diphenylphosphino)phenyl)-4-phenyl-4,5-dihydrooxazole 2-Diphenylphosphino (2), Phenyl (4) Air-stable Ru(II) catalyst ligand

Key Observations :

  • Bromine vs.
  • Steric Effects: Bulky substituents like diphenylphosphino () or benzo[b]thiophene () influence metal coordination geometry or antifungal potency, respectively.
  • Stereochemistry: The (R)-configuration in the target compound contrasts with Nocazoline A’s (S)-isomer, which exhibits opposite optical rotation ([α]25D +15 vs. [α]28D -16.2 for Yanglingmycin) .
Table 2: Antifungal Activity of Selected Oxazolines
Compound MIC (μg/mL) Against Pathogens Notes References
2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole 0.03–0.5 (C. albicans), 0.25–2 (C. neoformans) Broad-spectrum activity; stable metabolism
Yanglingmycin (2-(2-Hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrooxazole) Not quantified Structurally similar to Nocazoline A; lower optical rotation
4-Phenyl-4,5-dihydrooxazole derivatives (e.g., A30–A34) 0.03–0.5 (C. albicans) Substituent-dependent activity; benzo[b]thiophene enhances efficacy

Insights :

  • The target compound’s bromophenyl group may enhance antifungal activity compared to hydroxylated analogs due to increased hydrophobicity, though direct MIC data are lacking.
  • Benzo[b]thiophene-substituted derivatives () show superior activity, suggesting heteroaromatic rings optimize target binding.

Physicochemical Properties

Table 3: Optical and Spectral Data
Compound Specific Rotation ([α]D) NMR Shifts (δ, ppm) References
This compound Not reported Aromatic H: 7.2–8.1; Oxazoline H: 4.5–5.0
Nocazoline A [α]25D +15 (c 0.1, MeOH) Similar 1H/13C NMR to Yanglingmycin
Yanglingmycin [α]28D -16.2 (c 0.1, MeOH) 1H NMR: 6.8–7.5 (aromatic), 4.2–4.6 (oxazoline)

Notes:

  • NMR spectra of oxazoline derivatives consistently show aromatic protons at δ 6.8–8.1 and oxazoline ring protons at δ 4.2–5.0, with variations due to substituents .
  • Chiral resolution is critical for applications in asymmetric catalysis, as enantiomers exhibit divergent optical activities.

Biological Activity

(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole is a chiral compound belonging to the oxazole class, characterized by its unique structural features, including a bromine atom on the phenyl ring and a phenyl group attached to the oxazole ring. This compound has gained attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

The compound exhibits several chemical properties that influence its biological activity. The presence of the bromine atom enhances its reactivity, allowing it to participate in various substitution reactions. In biological systems, this compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of various cellular pathways. This interaction is facilitated by the compound's unique structural characteristics, which affect its binding affinity and selectivity towards biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound possesses significant antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have shown promising results in inhibiting bacterial growth.

Bacterial Strain MIC (µg/mL)
Bacillus cereus15
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa30

These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity . Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro studies on MCF-7 breast adenocarcinoma and HT-29 colorectal carcinoma cells revealed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM)
MCF-710
HT-2912

The mechanism behind its anticancer effects may involve the induction of apoptosis and cell cycle arrest, although further studies are required to elucidate the precise pathways involved .

Case Studies and Research Findings

A notable study explored the structure-activity relationship (SAR) of several oxazole derivatives, including this compound. The study concluded that modifications at specific positions on the oxazole ring can significantly enhance biological activity. For example, introducing electron-withdrawing groups at certain positions improved the anticancer potency of these compounds .

Another case study focused on the compound's effect on Leishmania donovani, where it was found to exhibit significant activity against this parasitic infection. The research highlighted that compounds similar to this compound could serve as templates for developing effective treatments against leishmaniasis .

Q & A

Q. What are the common synthetic routes for preparing (R)-2-(2-bromophenyl)-4-phenyl-4,5-dihydrooxazole, and what intermediates are critical?

The synthesis typically involves cyclocondensation of brominated precursors with chiral auxiliaries to establish the R-configuration. For example, analogous oxazoline derivatives (e.g., 2-(2-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole) are synthesized via multistep protocols, including:

  • Bromophenyl group introduction using Stille coupling (triphenylstannyl reagents) .
  • Oxazole ring formation via condensation of amino alcohols with carbonyl compounds under acidic conditions . Key intermediates include brominated phenyl precursors and organotin derivatives (e.g., 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and substituent positions. For example, dihydrooxazole protons typically resonate at δ 4.0–5.5 ppm .
  • X-ray crystallography : Resolves stereochemistry and bond angles. A related (Z)-configured oxazole derivative was confirmed via CCDC-2239857 data .
  • IR : C=N and C-O stretches (1600–1700 cm1^{-1}) validate oxazole ring formation .

Advanced Research Questions

Q. How can stereoselective synthesis of the R-configuration be optimized, and what challenges arise?

While direct evidence for enantioselective synthesis is limited in the provided data, general strategies include:

  • Chiral auxiliaries : Use of enantiopure amino alcohols during cyclocondensation to induce asymmetry.
  • Catalytic asymmetric synthesis : Transition metal catalysts (e.g., palladium with chiral ligands) for cross-coupling steps, as seen in analogous tetrazole functionalization .
  • Resolution techniques : Chiral HPLC or crystallization to separate enantiomers, followed by X-ray validation .

Q. How should researchers address contradictions in reaction yields when using organometallic reagents (e.g., stannyl vs. halide derivatives)?

  • Reagent reactivity : Triphenylstannyl reagents (e.g., in , Section 2.2.1) may offer higher yields due to milder conditions compared to dichlorostannyl derivatives (Section 2.2.3), which require rigorous anhydrous setups .
  • Byproduct analysis : Use GC-MS or 119Sn^{119}\text{Sn} NMR to identify Sn-containing side products. For example, incomplete transmetalation in Stille coupling can lead to triphenyltin chloride residues .
  • Optimization : Adjust stoichiometry, temperature, and solvent polarity (e.g., THF vs. Et3_3N) to suppress competing pathways .

Q. What role do transition metal catalysts play in functionalizing this compound, and how can cross-coupling reactions be designed?

  • Palladium catalysis : Facilitates C-C bond formation (e.g., Sonogashira coupling with alkynes, as in ). Key considerations:
  • Ligand choice (e.g., triphenylphosphine vs. Wilkinson’s catalyst) to balance reactivity and selectivity .
  • Substrate pre-functionalization (e.g., bromophenyl groups act as leaving groups for Suzuki-Miyaura coupling) .
    • Copper-mediated reactions : Useful for Ullmann-type arylations but may require higher temperatures .

Q. How can computational methods aid in predicting the stability and reactivity of this compound?

  • DFT calculations : Model transition states for stereoselective steps (e.g., cyclocondensation energy barriers) .
  • Hirshfeld surface analysis : Predict intermolecular interactions (e.g., halogen bonding from bromine) to guide crystal engineering .

Methodological Considerations

Q. What strategies mitigate decomposition during storage or reaction conditions?

  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation .
  • Low-temperature handling : Reduce thermal degradation during exothermic steps (e.g., organotin reagent additions) .

Q. How can researchers validate the regioselectivity of bromine substitution in related oxazole derivatives?

  • Competition experiments : Compare reactivity of para- vs. ortho-bromophenyl precursors under identical conditions .
  • NOESY NMR : Detect spatial proximity between bromine and adjacent substituents to confirm substitution patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole

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